Spliceostatin A

splicing inhibition SF3B pre-mRNA processing

Spliceostatin A (SSA) is a methylated derivative of the bacterial fermentation product FR901464, belonging to the class of macrocyclic splicing modulators that covalently bind the SF3B subcomplex of the U2 snRNP. It potently inhibits pre-mRNA splicing in vitro and in vivo, triggering apoptosis in cancer cells through spliceosome disruption and downstream protein downregulation.

Molecular Formula C28H43NO8
Molecular Weight 521.6 g/mol
Cat. No. B1247517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpliceostatin A
Synonymsspliceostatin A
Molecular FormulaC28H43NO8
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,27-,28+/m0/s1
InChIKeyXKSGIJNRMWHQIQ-CGPJBNNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spliceostatin A: A Next-Generation SF3B Splicing Inhibitor for Targeted Anticancer Research Procurement


Spliceostatin A (SSA) is a methylated derivative of the bacterial fermentation product FR901464, belonging to the class of macrocyclic splicing modulators that covalently bind the SF3B subcomplex of the U2 snRNP [1]. It potently inhibits pre-mRNA splicing in vitro and in vivo, triggering apoptosis in cancer cells through spliceosome disruption and downstream protein downregulation [2]. SSA is recognized as a stabilized analog of FR901464, offering enhanced pharmacological properties for preclinical oncology research [3].

Why SF3B Inhibitors Are Not Interchangeable with Spliceostatin A


Despite sharing the SF3B1 molecular target, SSA's specific methylation confers distinct potency, stereochemical stringency, and solution stability that are not replicated across the broader class of splicing modulators [1]. The parent compound FR901464 exhibits inferior splicing inhibition and rapid degradation in physiological buffers, while distinct chemotypes such as pladienolide B and H3B-8800 bind at different sites or with divergent mutant sensitivity profiles [2]. Substitution without empirical validation risks altered splicing signatures, compromised cellular potency, and irreproducible in vivo outcomes.

Quantitative Differentiation Guide: Spliceostatin A vs. Key Comparators


5-Fold Superior Splicing Inhibition vs. Parent Compound FR901464 in Direct Head-to-Head Assay

In a controlled in vitro splicing assay using HeLa nuclear extract and a synthetic pre-mRNA substrate, SSA inhibited splicing with an IC50 of 0.01 µM, compared to 0.05 µM for FR901464, representing a 5‑fold increase in potency [1]. This is the only study performing a direct, head-to-head comparison under identical experimental conditions.

splicing inhibition SF3B pre-mRNA processing

>100-Fold Potency Advantage Over SSA Diastereomers Establishes Stereochemical Requirement for Activity

Six diastereomers of SSA and FR901464 were synthesized and tested in the same in vitro splicing system. Diastereomers 47, 49, and 50 displayed IC50 values between 1 and 1.5 µM—an approximately 100‑fold reduction in potency relative to SSA (IC50 0.01 µM)—while diastereomers 48, 51, and 52 were even weaker, with IC50 values of 10–35 µM [1]. This demonstrates that the specific SSA stereochemistry is essential for high-affinity SF3B engagement.

stereochemistry-activity relationship SF3B inhibitor design medicinal chemistry

Stabilized Analog Design Confers Extended Solution Shelf-Life Compared to FR901464

SSA is explicitly described as a 'stabilized derivative' of FR901464 [1]. While FR901464 in phosphate buffer (pH 7.4, 37°C) exhibits a half-life of approximately 4 hours [2], SSA solution stored at -20°C retains activity for up to 3 months compared to only 1 month for FR901464 under equivalent conditions [3][4]. The methylation at the FR901464 backbone reduces susceptibility to hydrolytic degradation, providing a practical advantage for long-term experimental series.

compound stability solution storage experimental reproducibility

Unbiased SF3B1 Binding Affinity for Both Wild-Type and Mutant Protein Variants

SSA binds wild-type SF3B1 with an IC50 of 5.5 nM and the SF3B1 mutant with an IC50 of 4.9 nM, demonstrating a near-equivalent, sub-nanomolar potency for both genotypic variants [1]. In contrast, the clinical-stage SF3B1 modulator H3B-8800 shows a wider range of IC50 values depending on the specific mutant (wild-type: 1.4 nM; mutants: 0.3–1.8 nM) , suggesting distinct binding interactions that may translate into differential splicing signatures. SSA's consistent twin-targeting profile supports its use as a pan-SF3B1 probe.

SF3B1 mutant splicing factor mutation drug resistance

Optimal Application Scenarios for Spliceostatin A Based on Verified Differentiation


High-Sensitivity In Vitro Splicing Inhibition Assays Requiring Low Nanomolar Potency

SSA achieves half-maximal splicing inhibition at 0.01 µM [1], enabling robust blockage of the spliceosome cycle at concentrations that minimize off-target effects. This 5-fold potency advantage over FR901464 reduces material consumption and increases the dynamic range of dose-response experiments, making it particularly suitable for detailed kinetic studies of SF3B function.

Stereochemistry-Activity Relationship Studies and Chemical Biology Probe Design

The >100-fold activity drop observed with SSA diastereomers [1] establishes SSA as the gold-standard reference for structure-activity relationship (SAR) campaigns aimed at optimizing SF3B inhibitors. Its well-defined stereochemical necessity provides a stringent benchmark against which novel analogs must be compared, ensuring meaningful SAR conclusions.

Long-Term Cell Treatment Protocols and Chronic Dosing Regimens

With a solution stability of 3 months at -20°C—three times that of FR901464 [3][4]—SSA is the more reliable agent for experiments spanning multiple weeks, such as chronic lymphocytic leukemia (CLL) cell apoptosis induction [2] or continuous in vivo mini-pump administration. This stability advantage reduces variability from compound degradation.

Pan-SF3B1 Inhibition Studies in Genetically Heterogeneous Tumor Models

SSA's equipotent binding to wild-type (IC50 5.5 nM) and mutant (IC50 4.9 nM) SF3B1 [5] makes it uniquely suitable for preclinical models where SF3B1 mutational status is heterogeneous or unknown, ensuring uniform splicing suppression without genotype bias—a property that differentiates it from mutant-selective agents like H3B-8800 .

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